(E)-ethyl 3-(benzyloxy)acrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-phenylmethoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(13)8-9-14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDELNQUDLFIEOJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E Ethyl 3 Benzyloxy Acrylate
Olefination Strategies for (E)-Selective Acrylate (B77674) Formation
Olefination reactions provide a direct and reliable route for the formation of carbon-carbon double bonds. Among these, the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are paramount for the synthesis of (E)-acrylates due to their high stereocontrol and functional group tolerance.
Wittig and Horner-Wadsworth-Emmons Approaches to the (E)-Geometry
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. For the synthesis of (E)-ethyl 3-(benzyloxy)acrylate, the reaction would occur between benzyloxyacetaldehyde and a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane. Stabilized ylides, those bearing an electron-withdrawing group like an ester, are known to predominantly produce the (E)-alkene. This selectivity arises from the reversibility of the initial addition step to form the betaine intermediate, which allows for equilibration to the more thermodynamically stable anti-betaine, leading to the (E)-alkene upon elimination of triphenylphosphine oxide.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion instead of a phosphorus ylide. This approach offers significant advantages, including higher (E)-selectivity and easier removal of the water-soluble phosphate byproduct. The reaction of benzyloxyacetaldehyde with the carbanion generated from triethyl phosphonoacetate typically yields the this compound with high stereoselectivity. The enhanced (E)-selectivity is attributed to the steric hindrance in the transition state leading to the cis-oxaphosphetane intermediate, which disfavors its formation and promotes the pathway to the (E)-alkene.
Table 1: Comparison of Wittig and HWE Reactions for Analogous (E)-Acrylate Synthesis Data is illustrative and based on typical conditions for similar substrates.
| Reaction | Phosphorus Reagent | Aldehyde | Base | Solvent | Temp (°C) | Yield (%) | (E:Z) Ratio |
|---|---|---|---|---|---|---|---|
| Wittig | (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | - (stable ylide) | Dichloromethane | 25 | ~85 | >95:5 |
| HWE | Triethyl phosphonoacetate | 3-Phenylpropionaldehyde | NaH | THF | 0 - 25 | ~96 | >98:2 |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | LiOH·H₂O | None | 25 | ~97 | 95:5 |
Precursor Synthesis and Reactant Optimization in Olefination
The key precursors for the olefination strategies are benzyloxyacetaldehyde and the corresponding phosphorus reagent. Benzyloxyacetaldehyde can be synthesized via the oxidation of 2-(benzyloxy)ethanol. Various oxidation methods can be employed, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or catalytic oxidation methods. 2-(Benzyloxy)ethanol itself is commercially available or can be prepared by the benzylation of ethylene glycol.
Optimization of the olefination reaction is crucial for maximizing the yield and stereoselectivity of this compound. For the HWE reaction, key parameters include the choice of base, solvent, and reaction temperature. Common bases include sodium hydride (NaH), lithium hydroxide (B78521) (LiOH), and various alkoxides. The cation associated with the phosphonate carbanion can influence the stereochemical outcome. Lithium salts tend to decrease (E)-selectivity, while sodium and potassium salts generally favor it. The use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is typical. Lower temperatures can sometimes enhance selectivity, although the reaction rate may be reduced.
Knoevenagel Condensation and Related Esterification Routes
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and a molecule with an active methylene (B1212753) group, catalyzed by a weak base. For the synthesis of the target molecule, benzyloxyacetaldehyde can be reacted with an active methylene compound like ethyl cyanoacetate. This reaction, typically catalyzed by a base such as piperidine or an amine salt, forms an intermediate that can be subsequently decarboxylated to yield the desired α,β-unsaturated ester. The reaction generally favors the formation of the more stable (E)-isomer.
Table 2: Illustrative Conditions for Knoevenagel Condensation of Aldehydes Data is illustrative and based on typical conditions for similar substrates.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 80 | >95 |
| Aromatic Aldehydes | Ethyl cyanoacetate | Triphenylphosphine | None (Solvent-free) | 80-100 | 85-95 |
An alternative route involves the Knoevenagel condensation of benzyloxyacetaldehyde with malonic acid, followed by esterification. The initial condensation, often carried out in pyridine (the Doebner modification), yields 3-(benzyloxy)acrylic acid, which then undergoes esterification with ethanol under acidic conditions (e.g., using sulfuric acid or p-toluenesulfonic acid) to produce the final product, this compound.
Catalytic Methods for the Synthesis of this compound
Modern synthetic chemistry has seen a surge in the development of powerful catalytic methods that offer high efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis present potential avenues for the stereoselective synthesis of this compound.
Transition Metal-Catalyzed Coupling Reactions for Aryl Acrylates
While not directly forming aryl acrylates, transition-metal catalysis offers plausible, albeit less direct, strategies for synthesizing the target enol ether structure. One hypothetical approach could involve a transition-metal-catalyzed cross-coupling reaction. For instance, a palladium- or copper-catalyzed reaction could potentially couple a vinyl ether species with a benzyloxy-containing fragment.
More advanced strategies involve C-H activation. A transition-metal catalyst, such as one based on rhodium, iridium, or nickel, could potentially mediate the direct coupling of a C-H bond with an alkyne or another coupling partner to construct the acrylate skeleton. For example, a directed C-H functionalization of a benzyloxy-containing substrate followed by coupling with an acrylate precursor could be envisioned. However, the development of such specific catalytic systems for the direct synthesis of β-alkoxy acrylates is still an area of active research, and direct precedents for this compound are not well-established.
Organocatalytic Systems in Stereoselective Acrylate Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool for stereoselective synthesis. For the formation of this compound, an organocatalytic approach could potentially be employed in a Michael addition-type reaction. For instance, a chiral amine or phosphine catalyst could mediate the conjugate addition of an alcohol (benzyloxyethanol) to an activated alkyne, such as ethyl propiolate. The catalyst would activate the nucleophile or the electrophile and control the stereochemistry of the addition to favor the (E)-isomer.
Another potential organocatalytic route is a variation of the aldol or Knoevenagel reaction. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, are known to effectively catalyze asymmetric aldol and Michael reactions. A catalyzed condensation between a benzyloxy-containing nucleophile and an electrophilic acrylate precursor could potentially be designed to afford the target molecule with high stereoselectivity. These organocatalytic methods offer the advantages of being metal-free, often operating under mild conditions, and having a lower environmental impact.
Solvent-Free and Green Chemistry Approaches in its Synthesis
The development of synthetic methodologies for this compound that align with the principles of green chemistry is an area of growing interest, driven by the need to reduce the environmental impact of chemical processes. While specific research focusing exclusively on solvent-free and green synthesis of this particular compound is not extensively documented, established green chemical principles and related reactions provide a framework for more environmentally benign synthetic routes. These approaches prioritize the reduction or elimination of hazardous substances, the use of renewable feedstocks, and improved energy efficiency.
One promising avenue for the green synthesis of this compound is the adaptation of solvent-free reaction conditions, which have been successfully applied to the synthesis of other acrylate esters. For instance, the Wittig reaction, a common method for forming carbon-carbon double bonds, has been shown to proceed efficiently under solvent-free conditions for the synthesis of compounds like ethyl cinnamate (B1238496). udel.eduwvu.edudatapdf.comgctlc.orgsemanticscholar.org This suggests the feasibility of a similar approach for this compound, potentially by reacting an appropriate phosphorus ylide with benzyloxyacetaldehyde in the absence of a solvent. Such a reaction would likely be promoted by thermal activation or mechanical grinding (mechanochemistry).
Another key aspect of green chemistry is the use of safer, renewable, or biodegradable solvents when a solvent is necessary. Ethyl lactate, a bio-based solvent, has emerged as a promising green alternative in various organic syntheses. eurekaselect.com Its application in the synthesis of this compound could significantly reduce the environmental footprint compared to traditional volatile organic solvents.
Furthermore, the principles of green chemistry encourage the use of catalytic methods to improve reaction efficiency and reduce waste. For the synthesis of related acrylate esters, microwave irradiation has been employed as a green technique in conjunction with the Horner–Wadsworth–Emmons reaction to afford high yields in short reaction times. rsc.org This methodology could potentially be adapted for the synthesis of this compound.
A patent for the preparation of 3-ethoxy ethyl acrylate highlights several green chemistry principles, including the use of readily available raw materials, mild reaction conditions, and the recycling of solvents and recovery of by-products. google.com These strategies are directly applicable to the synthesis of this compound to develop a more sustainable industrial process.
The following table outlines a proposed solvent-free Wittig reaction for the synthesis of a related compound, ethyl trans-cinnamate, which serves as a model for a potential green synthesis of this compound.
Table 1: Model Solvent-Free Wittig Reaction for Ethyl trans-Cinnamate Synthesis
| Reactant 1 | Reactant 2 | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| (Carbethoxymethylene)triphenylphosphorane | Benzaldehyde | Room Temperature, Stirring | 15 min | High | udel.eduwvu.edu |
| (Carbethoxymethylene)triphenylphosphorane | 9-Anthraldehyde | 110-120°C, Melt | 15 min | High | udel.edudatapdf.com |
The data in this table is based on established solvent-free Wittig reactions for analogous compounds and illustrates the potential for high-yield, rapid synthesis without the need for traditional solvents. The successful application of these methods to similar acrylate esters provides a strong rationale for their adaptation to the synthesis of this compound in a more environmentally responsible manner.
Reactivity and Transformational Chemistry of E Ethyl 3 Benzyloxy Acrylate
Nucleophilic Additions to the α,β-Unsaturated Ester System
The electron-withdrawing nature of the ester group in (E)-ethyl 3-(benzyloxy)acrylate polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and thus a prime target for nucleophilic attack. libretexts.org This characteristic allows for a variety of nucleophilic addition reactions.
Michael Addition Reactions of this compound and Analogues
The Michael addition, or conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, a nucleophile adds to the β-carbon of the acrylate (B77674) system. libretexts.org A wide array of nucleophiles, including amines, thiols, and carbanions, can participate in Michael additions with acrylates. researchgate.netrsc.orgnih.gov For instance, the aza-Michael addition, involving the addition of an amine, is a prominent method for forming carbon-nitrogen bonds. researchgate.net Research on analogues such as ethyl acrylate has shown that both primary and tertiary amines can serve as effective catalysts for these transformations. rsc.org
The general mechanism for a 1,4-conjugate addition begins with the nucleophile attacking the electrophilic β-carbon. This is followed by the formation of an enolate intermediate, which is subsequently protonated to yield the final product. libretexts.org The reaction is highly dependent on the nature of the nucleophile; strong bases often lead to irreversible additions. masterorganicchemistry.com
Below is a table summarizing the types of nucleophiles that undergo Michael addition with acrylate systems.
| Nucleophile Type | Example | Product Type |
| Amine | Benzylamine | β-Amino ester |
| Thiol | n-Butane thiol | β-Thioether |
| Carbanion | Diethyl malonate | Substituted propanoate |
This table illustrates the diversity of nucleophiles that can be employed in Michael additions with acrylate derivatives, leading to a variety of functionalized products.
Conjugate Addition-Elimination Pathways
In the case of this compound, the presence of the benzyloxy group at the β-position introduces the possibility of a conjugate addition-elimination pathway. Following the initial nucleophilic attack at the β-carbon, the resulting intermediate can eliminate the benzyloxy group to regenerate the carbon-carbon double bond. This sequence of reactions is particularly relevant when the nucleophile is also a good leaving group or when the reaction conditions favor elimination.
For example, the reaction of N-benzyloxy carbamate (B1207046) derivatives with stabilized carbanions has been shown to proceed through a pathway where the initial adduct undergoes further transformation, highlighting the potential for subsequent reactions following the initial nucleophilic addition. nih.gov
Cycloaddition Reactions Involving the Acrylate Moiety
The carbon-carbon double bond in this compound can also participate in cycloaddition reactions, where it acts as a dienophile or a dipolarophile to form cyclic structures.
Diels-Alder Reactions and Diene-Dienophile Interactions
As a dienophile, this compound can react with conjugated dienes in a [4+2] cycloaddition, known as the Diels-Alder reaction, to form a six-membered ring. libretexts.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. libretexts.org The ester group in this compound serves this purpose, making it a good dienophile. wikipedia.org
Computational studies on the Diels-Alder reaction of ethyl-S-lactyl acrylate with cyclopentadiene (B3395910) have shown that the s-cis conformation of the dienophile is generally more stable in the transition state. nih.gov The stereochemical outcome of these reactions, including endo/exo selectivity, is influenced by orbital interactions between the diene and the dienophile. nih.gov
The following table presents data on the activation barriers for Diels-Alder reactions between various dienes and dienophiles, illustrating the effect of substituents on reactivity. nih.gov
| Diene | Dienophile | Activation Barrier (kJ mol⁻¹) |
| HMF | Acrolein | <40 |
| HMF | Acrylic Acid | Higher than acrolein |
| HMF | Methyl Acrylate | Higher than acrolein |
| FDCA | Acrolein | 84 |
This table demonstrates that dienophiles with stronger electron-withdrawing groups, like acrolein, generally have lower activation barriers, facilitating the Diels-Alder reaction. HMF (5-hydroxymethylfurfural) and FDCA (2,5-furandicarboxylic acid) are furan-based dienes.
[2+2] and [3+2] Cycloaddition Processes
This compound can also undergo other modes of cycloaddition. In [2+2] cycloadditions, it can react with another alkene to form a cyclobutane (B1203170) ring. These reactions are often photochemically induced.
In [3+2] cycloadditions, the acrylate acts as a dipolarophile and reacts with a 1,3-dipole, such as a nitrile oxide or a diazoalkane, to form a five-membered heterocyclic ring. researchgate.net For example, ethyl diazoacetate has been shown to react with alkynes to form pyrazoles in a [3+2] cycloaddition manner. researchgate.net The regioselectivity and stereoselectivity of these reactions are key aspects that are influenced by the electronic and steric properties of both the acrylate and the dipole. researchgate.net
Reduction and Hydrogenation Chemistry
The double bond and the ester functionality of this compound can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the carbon-carbon double bond. researchgate.net This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. researchgate.net
The benzyloxy group can also be cleaved under hydrogenolytic conditions. researchgate.net This debenzylation is often carried out simultaneously with the reduction of the double bond. The choice of catalyst and reaction conditions can allow for selective reduction. For example, transfer hydrogenation using a hydrogen donor like cyclohexene (B86901) in the presence of Pd/C can be used for the selective removal of the benzyloxycarbonyl group. researchgate.net
The following table provides examples of hydrogenation reactions on related substrates.
| Substrate | Catalyst | Product |
| 3-(Benzyloxycarbonyl)amino-4H-pyrido[1,2-a]pyridin-4-ones | Pd/C, H₂ | 3-Amino-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyridin-4-ones |
| Methyl (Z)-2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate | Pd/C, H₂ | Saturated amino ester (after removal of protecting groups) |
This table illustrates the use of catalytic hydrogenation for the reduction of both a double bond and the removal of a benzyloxycarbonyl protecting group in related systems.
Ester Reduction and Hydrolysis
The ethyl ester group of this compound can undergo both reduction and hydrolysis under appropriate conditions.
Ester Reduction: Strong reducing agents are required to reduce the ester functionality. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing the ester to a primary alcohol. masterorganicchemistry.com However, this would also likely reduce the double bond. A more controlled reduction to the corresponding aldehyde can be achieved using Diisobutylaluminum hydride (DIBAL-H) at low temperatures, typically -78 °C. youtube.comadichemistry.commasterorganicchemistry.com This reagent is known for its ability to partially reduce esters to aldehydes. masterorganicchemistry.com
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. researchgate.netresearchgate.net Base-catalyzed hydrolysis, often employing sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-alcoholic solvent, is a common method. researchgate.netresearchgate.net The reaction proceeds via nucleophilic acyl substitution.
| Transformation | Reagent/Condition | Product |
| Ester to Aldehyde | DIBAL-H, -78 °C | (E)-3-(benzyloxy)acrylaldehyde |
| Ester to Alcohol | LiAlH₄ | (E)-3-(benzyloxy)prop-2-en-1-ol |
| Ester to Carboxylic Acid | NaOH, H₂O/EtOH | (E)-3-(benzyloxy)acrylic acid |
Transformations Involving the Benzylic Ether Moiety
The benzyloxy group is a common protecting group for alcohols in organic synthesis, and its cleavage is a key transformation.
Catalytic Hydrogenolysis for Benzyl (B1604629) Deprotection
The most common method for the cleavage of a benzyl ether is catalytic hydrogenolysis. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. researchgate.net This method is generally clean and efficient. Catalytic transfer hydrogenation, using a hydrogen donor like 2-propanol or formic acid in the presence of a palladium catalyst, offers an alternative to using gaseous hydrogen. researchgate.net It is important to note that these conditions can also reduce the olefinic double bond.
| Method | Catalyst | Hydrogen Source |
| Catalytic Hydrogenation | Pd/C | H₂ gas |
| Catalytic Transfer Hydrogenation | Pd/C | 2-Propanol |
Alternative Cleavage Strategies for the Benzyloxy Group
Given that catalytic hydrogenolysis can also affect the acrylate double bond, alternative methods for benzyl ether cleavage that are compatible with this functionality are highly valuable.
Lewis Acids: Strong Lewis acids can effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) or its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are effective reagents for this purpose, often used at low temperatures. organic-chemistry.orgatlanchimpharma.com These reagents can show selectivity for the benzyl ether in the presence of other functional groups. organic-chemistry.orgresearchgate.net
Oxidative Cleavage: Oxidative methods provide another route to debenzylation. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly when activated by light. organic-chemistry.orgresearchgate.netmpg.denih.gov This method can be advantageous when reductive conditions need to be avoided. mpg.de Ozone has also been reported to oxidatively remove benzyl ethers. organic-chemistry.org
| Method | Reagent | Conditions |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane, low temperature |
| Oxidative Cleavage | DDQ | Photoirradiation or heat |
| Ozonolysis | O₃ | - |
Functionalization of the Aromatic Ring in Benzyloxy-Substituted Acrylates
The aromatic ring of the benzyloxy group can potentially undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. However, specific literature detailing the functionalization of the aromatic ring for this compound is scarce. The reactivity of the ring would be influenced by the electron-withdrawing nature of the rest of the molecule, potentially deactivating the ring towards electrophilic attack. Furthermore, the conditions required for many electrophilic aromatic substitutions might not be compatible with the acrylate or ether functionalities, leading to potential side reactions or degradation.
Mechanistic Investigations of Reactions Involving E Ethyl 3 Benzyloxy Acrylate
Elucidation of Reaction Pathways for its Formation
The synthesis of (E)-ethyl 3-(benzyloxy)acrylate, a β-alkoxy acrylate (B77674), can be achieved through several synthetic routes. The specific stereochemistry of the (E)-isomer is a key outcome of these pathways.
One efficient method for the stereoselective synthesis of analogous (E)-β-alkyloxyl acrylates involves the DABCO-catalyzed Michael addition of alcohols to allenoates. A study focusing on the addition of phenols and alcohols to ethyl 2,3-butadienoate demonstrated that this pathway is highly effective. researchgate.net The proposed mechanism involves the activation of the alcohol by the DABCO catalyst, which then undergoes a conjugate addition to the central carbon of the allenoate. Subsequent proton transfer and isomerization lead to the thermodynamically more stable (E)-acrylate product. The use of a protic polar solvent like isopropanol (B130326) was found to be optimal, stereospecifically yielding the (E)-isomer. researchgate.net
Another common and predictable pathway for forming (E)-α,β-unsaturated esters is the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification. In this approach, an aldehyde, in this case, benzyloxyacetaldehyde, would react with a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate or a phosphonate (B1237965) carbanion like the one derived from triethyl phosphonoacetate. The HWE reaction, in particular, is renowned for its high selectivity for the (E)-alkene product due to the thermodynamic control favored by the formation of a stable six-membered transition state, which minimizes steric interactions.
Industrially, the parent compound, ethyl acrylate, is produced via the acid-catalyzed esterification of acrylic acid. wikipedia.org Acrylic acid itself is often generated from the oxidation of propylene (B89431) or through a Reppe reaction involving acetylene (B1199291), carbon monoxide, and ethanol. wikipedia.org While these methods produce the core acrylate structure, specific functionalization at the β-position, as in this compound, requires dedicated synthetic steps like those described above.
Stereochemical Control and Regioselectivity in its Chemical Transformations
The reactivity of this compound is dominated by its structure as an electron-deficient alkene, making it susceptible to nucleophilic attack and a reactive partner in cycloadditions.
Michael Addition: As an α,β-unsaturated carbonyl compound, it is an excellent Michael acceptor. Nucleophiles will regioselectively attack the β-carbon, driven by the electronic pull of the ester group. This is a common strategy in the synthesis of pharmaceutical intermediates. wikipedia.org
Mizoroki-Heck Reaction: The regioselectivity of acrylate insertion into metal-carbon bonds is a well-studied area. Typically, electron-deficient olefins like acrylates undergo a 2,1-insertion into a palladium-carbon bond. nih.govscispace.com This selectivity is governed by electronic effects in the Cossée-Arlman-type insertion step: the nucleophilic, metal-bound carbon atom preferentially attacks the more electron-poor β-carbon (C2) of the acrylate, while the electrophilic palladium migrates to the electron-richer α-carbon (C1). nih.gov However, a combined experimental and theoretical study demonstrated that this regioselectivity can be completely inverted. By using sterically demanding ancillary ligands on the palladium catalyst, the transition state for the electronically favored 2,1-insertion can be destabilized, forcing the reaction to proceed via a 1,2-insertion pathway to yield "regioirregular" products. nih.govscispace.com This work highlights that a balance of steric and electronic factors dictates the regiochemical outcome.
Diels-Alder Reaction: As a good dienophile, ethyl acrylate and its derivatives readily participate in [4+2] cycloaddition reactions with dienes to form cyclohexene (B86901) derivatives, often with high yield. wikipedia.org The stereochemistry of the substituents on the dienophile is retained in the product, making it a stereospecific reaction.
Catalyst Role and Turnover Frequencies in Reactions
Catalysts play a pivotal role in mediating the reactions of acrylates, influencing reaction rates, selectivity, and efficiency.
In the context of forming β-alkoxy acrylates, amine catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective for promoting the Michael addition of alcohols to allenoates. researchgate.net The catalyst functions as a Lewis base, activating the alcohol nucleophile. The following table, adapted from a study on a similar system, shows the effectiveness of different catalysts on the reaction of phenol (B47542) with ethyl 2,3-butadienoate.
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| DABCO (5) | i-PrOH | rt | 92 | >99:1 |
| DBU (5) | i-PrOH | rt | 87 | 96:4 |
| Et₃N (5) | i-PrOH | rt | 60 | 95:5 |
| K₂CO₃ (5) | i-PrOH | rt | 75 | 92:8 |
Table 1: Effect of different catalysts on the Michael addition to an allenoate, demonstrating the superior performance of DABCO in achieving high yield and (E)-stereoselectivity. researchgate.net
In polymerization reactions, rare-earth coordination catalysts have been studied. For the polymerization of ethyl acrylate and butyl acrylate with a Nd(naph)₃-Al(i-Bu)₃ catalyst system, kinetic studies showed the reaction to be first order with respect to the monomer concentration and 0.5 order with respect to the catalyst concentration. jlu.edu.cn The apparent activation energy for ethyl acrylate polymerization was determined to be 17.8 kJ/mol. jlu.edu.cn
For the synthesis of acrylates via acetylene dialkoxycarbonylation, dual-single-atom catalysts comprising palladium and ruthenium have shown high activity and stability. researchgate.net These catalysts facilitate the atom-economic Reppe carbonylation reaction. While specific turnover frequencies (TOFs) for this compound are not documented, data from related processes, such as the Mizoroki-Heck reaction, provide insight into catalyst efficiency. For the insertion of methyl acrylate into a palladium-carbon bond, pseudo-first-order rate constants have been measured in the range of 10⁻⁴ s⁻¹ at room temperature, highlighting the impact of the catalyst's steric and electronic properties on reaction kinetics. nih.gov
Isotopic Labeling Studies for Reaction Mechanism Probes
Isotopic labeling is a powerful technique for tracking the movement of atoms through a reaction sequence, thereby elucidating reaction mechanisms. thieme-connect.de While no specific isotopic labeling studies have been published for this compound, the principles can be illustrated through work on related molecules.
For instance, studies on the metabolism of ethyl acrylate have used ¹⁴C-labeled molecules to trace its absorption, distribution, and excretion in rats. nih.gov This demonstrates how labeling can follow the fate of the core molecular structure.
In a mechanistic context, deuterium (B1214612) labeling could be used to probe the formation of this compound. For example, in a proposed HWE reaction, using a deuterated phosphonate reagent would result in a deuterium atom at the α-position of the final product. Analyzing the fate of this label could confirm the reaction pathway. Similarly, to investigate the mechanism of a Michael addition to this compound, a deuterated nucleophile could be used. The position of the deuterium in the product would confirm the site of nucleophilic attack and could be used to study the stereochemistry of the subsequent protonation step. Multicomponent reactions are also an efficient way to incorporate isotopes to generate labeled complex molecules for mechanistic studies. thieme-connect.de
Transition State Analysis in Acrylate Reactivity
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides profound insight into reaction barriers, selectivity, and the geometry of high-energy intermediates.
A compelling example is the computational analysis of the Mizoroki-Heck reaction involving methyl acrylate. nih.govscispace.com Researchers used DFT to calculate the energy profiles for the competing 2,1- and 1,2-insertion pathways. The calculations revealed that for a less sterically hindered palladium catalyst, the transition state for 2,1-insertion is significantly lower in energy, explaining the experimentally observed regioselectivity. However, when a bulky ligand is introduced on the palladium center, the calculations showed that the transition state for 2,1-insertion is sterically destabilized, raising its energy above that of the 1,2-insertion transition state. This inversion of transition state energies perfectly rationalized the observed switch in regioselectivity. nih.govscispace.com
| Catalyst System | Insertion Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |
| Less Hindered Pd-Catalyst | 2,1-insertion | 17.5 | Favored |
| Less Hindered Pd-Catalyst | 1,2-insertion | 21.0 | Disfavored |
| Sterically Hindered Pd-Catalyst | 2,1-insertion | 25.1 | Disfavored |
| Sterically Hindered Pd-Catalyst | 1,2-insertion | 23.8 | Favored |
Table 2: Representative DFT-calculated free energy barriers for competing transition states in the insertion of an acrylate into a Pd-C bond, illustrating how catalyst sterics can reverse regioselectivity. nih.govscispace.com
DFT has also been applied to model the self-initiated thermal polymerization of ethyl acrylate at high temperatures. aiche.org These calculations helped predict a plausible mechanism for monomer self-initiation, which is crucial for producing low molecular weight resins used in paints and coatings. aiche.org These examples show that even without specific studies on this compound, transition state analysis on parent acrylates provides a robust framework for understanding its reactivity.
E Ethyl 3 Benzyloxy Acrylate As a Key Synthetic Intermediate
Building Block in the Total Synthesis of Complex Organic Molecules
While specific examples detailing the use of (E)-ethyl 3-(benzyloxy)acrylate as a key building block in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in numerous advanced intermediates. The inherent functionality of the molecule, featuring both an electron-deficient alkene and a protected alcohol, makes it an attractive starting material for the introduction of key fragments in a larger synthetic scheme. Its potential for stereoselective transformations further enhances its utility in the asymmetric synthesis of natural products.
Precursor for Advanced Pharmaceutical Intermediates (Focus on Synthetic Utility)
The acrylate (B77674) moiety is a common feature in many pharmaceutically active compounds, and this compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates. For instance, related structures such as 3-benzoyl ethyl acrylate are utilized in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Enalapril. mdpi.com The α,β-unsaturated ester system in this compound is susceptible to conjugate addition reactions, allowing for the introduction of various nucleophiles to build molecular complexity. This reactivity is crucial for the synthesis of substituted β-amino esters and other functionalized molecules that are key components of many drug candidates.
The benzyloxy group serves as a versatile protecting group for the β-hydroxyl functionality. This protection strategy is essential during multi-step syntheses to prevent unwanted side reactions. The benzyl (B1604629) group can be readily removed under mild conditions, typically through hydrogenolysis, to reveal the free hydroxyl group at a later stage of the synthesis, allowing for further functionalization.
Table 1: Examples of Pharmaceutical Intermediates Potentially Accessible from this compound
| Target Intermediate Class | Synthetic Transformation | Potential Therapeutic Area |
| β-Amino Esters | Michael Addition of Amines | Antiviral, Anticancer |
| Substituted Lactones | Cyclization Reactions | Cardiovascular, Anti-inflammatory |
| Chiral Alcohols | Asymmetric Reduction | Various |
Role in the Construction of Chiral Scaffolds and Stereodefined Products
The creation of stereodefined centers is a cornerstone of modern drug discovery and development. This compound provides a valuable scaffold for the introduction of chirality through various asymmetric transformations. The electron-deficient double bond is an excellent substrate for enantioselective conjugate additions, catalyzed by chiral organocatalysts or metal complexes. These reactions allow for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds at the β-position, leading to the synthesis of enantioenriched products.
Furthermore, the carbonyl group of the ester can be targeted by asymmetric reduction methods to generate chiral alcohols. The resulting stereocenter can then direct subsequent reactions, enabling the construction of complex stereodefined molecules. The ability to control the stereochemistry at multiple positions is critical for the synthesis of biologically active compounds with high specificity and reduced off-target effects. Research into the asymmetric synthesis of related compounds, such as chiral 3-benzyloxy-quinazolinones, highlights the potential of the benzyloxy-substituted backbone in directing stereoselective transformations. mdpi.comnih.gov
Applications in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds form the core of a vast number of pharmaceuticals and biologically active natural products. This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. The α,β-unsaturated ester moiety can participate in a range of cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, to construct five- and six-membered rings.
For example, by reacting with suitable dienes, this compound can act as a dienophile in [4+2] cycloaddition reactions to form cyclohexene (B86901) derivatives, which can be further elaborated into more complex polycyclic systems. Additionally, its reaction with nitrile oxides or azides can lead to the formation of isoxazolines and triazolines, respectively.
Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic structures in a single step. The reactivity of this compound makes it an ideal candidate for participation in MCRs, allowing for the rapid assembly of diverse heterocyclic libraries for drug discovery screening.
Convergent and Divergent Synthetic Strategies Utilizing the Compound
The strategic placement of functional groups in this compound allows for its effective use in both convergent and divergent synthetic strategies.
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can serve as such an intermediate. The acrylate moiety can be subjected to a variety of reactions, such as Michael additions with different nucleophiles or participation in different cycloaddition reactions. Each of these pathways leads to a distinct molecular scaffold, which can then be further modified. This strategy is particularly valuable in medicinal chemistry for the exploration of structure-activity relationships. The ability to generate a wide range of analogs from a single, readily available starting material accelerates the drug discovery process.
Advanced Spectroscopic Characterization and Computational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR Techniques
High-resolution ¹H and ¹³C NMR are fundamental for the initial characterization of (E)-ethyl 3-(benzyloxy)acrylate.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would be:
Ethyl group: A triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other.
Vinylic protons: Two doublets for the two protons on the carbon-carbon double bond. The large coupling constant (typically >15 Hz) between these protons would confirm the (E)-stereochemistry.
Benzyloxy group: A singlet for the methylene (CH₂) protons of the benzyl (B1604629) group and a series of multiplets for the aromatic protons of the phenyl ring.
While a specific spectrum for this compound is not publicly available, data from related compounds like (E)-ethyl cinnamate (B1238496) shows characteristic doublets for the vinylic protons with coupling constants around 16 Hz, confirming the E configuration. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals would be expected for:
The carbonyl carbon of the ester.
The two vinylic carbons.
The carbons of the ethyl group.
The methylene carbon of the benzyloxy group.
The aromatic carbons, with some potentially having similar chemical shifts.
Data for analogous compounds such as ethyl acrylate (B77674) show the carbonyl carbon at approximately 166 ppm and the vinylic carbons around 128-131 ppm. rsc.org
A data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds, is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl CH₃ | ~1.3 | ~14 |
| Ethyl CH₂ | ~4.2 | ~60 |
| Vinylic CH (α to C=O) | ~6.0 | ~118 |
| Vinylic CH (β to C=O) | ~7.7 | ~145 |
| Benzyl CH₂ | ~5.1 | ~70 |
| Aromatic CHs | 7.2-7.4 | 127-129 |
| Quaternary Aromatic C | ~136 | ~136 |
| Carbonyl C | - | ~167 |
2D NMR Experiments for Structural Elucidation (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the ethyl CH₂ and CH₃ protons, and between the two vinylic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the carbonyl carbon and the aromatic carbon attached to the benzyloxy group, by observing their correlations with nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the benzyloxy protons and the vinylic protons, helping to determine the preferred orientation of the benzyloxy group relative to the acrylate backbone.
Mass Spectrometry for Molecular Structure Confirmation and Reaction Monitoring
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 206, corresponding to its molecular weight.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:
C=O stretch: A strong band around 1720 cm⁻¹ for the ester carbonyl group.
C=C stretch: A band around 1640 cm⁻¹ for the acrylate double bond.
C-O stretches: Bands in the region of 1250-1000 cm⁻¹ for the ester and ether C-O bonds.
=C-H and Ar-H stretches: Bands above 3000 cm⁻¹.
Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.
Studies on related acrylate polymers show these characteristic bands clearly. researchgate.net
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Expected signals include:
A strong C=C stretching band.
Bands corresponding to the aromatic ring vibrations.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and how the molecules are arranged in the crystal lattice. While there are no published crystal structures for this compound itself, studies on derivatives of ethyl acrylate, such as ethyl 3-(1,3-benzodioxol-5-yl)acrylate, reveal details about their planar conformations and intermolecular interactions like hydrogen bonding which dictate the crystal packing. researchgate.net For a derivative of this compound, X-ray analysis would confirm the (E)-configuration of the double bond and provide precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation in the solid state.
Computational Chemistry and Theoretical Modeling
Computational chemistry and theoretical modeling are used to predict and understand the properties of molecules. Methods like Density Functional Theory (DFT) can be employed to:
Optimize the molecular geometry: To find the most stable conformation of this compound.
Predict spectroscopic data: To calculate theoretical NMR chemical shifts, IR, and Raman vibrational frequencies, which can be compared with experimental data for validation.
Analyze electronic properties: To determine the distribution of electron density, molecular orbitals (HOMO and LUMO), and predict reactivity.
Computational studies on related molecules like butyl acrylate have been used to determine the relative stabilities of different conformers and to assign vibrational spectra. doi.org Similar studies on this compound would provide valuable insights into its structure-property relationships.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and reactivity of organic molecules. For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), can provide valuable information about its geometry, electronic properties, and reactivity.
Theoretical studies on related acrylate systems, such as ethyl acrylate and its derivatives, have demonstrated the utility of DFT in understanding their behavior. nih.govugent.be For instance, DFT calculations have been successfully used to investigate the kinetics of free-radical polymerization of various α-substituted acrylates. ugent.be These studies typically involve the optimization of the ground state geometry to determine key structural parameters.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C=C Bond Length (acrylate) | ~1.34 Å |
| C=O Bond Length | ~1.21 Å |
| C-O-C Bond Angle (ether) | ~118° |
| Dihedral Angle (C=C-C=O) | ~180° (for the E isomer) |
| Benzene (B151609) Ring C-C Bond Lengths | ~1.39 - 1.40 Å |
Note: These are estimated values based on typical DFT results for similar structures and require specific calculations for this compound for verification.
The electronic properties derived from DFT calculations, such as the distribution of electron density and electrostatic potential, are crucial for predicting reactivity. The benzyloxy group, being electron-donating, is expected to influence the electron density of the acrylate moiety. This, in turn, affects the molecule's susceptibility to nucleophilic or electrophilic attack. For example, in the atmospheric oxidation of ethyl acrylate initiated by OH radicals, DFT studies have shown that the initial addition of the radical is a key step, and the electron distribution in the acrylate is a determining factor. researchgate.net
Furthermore, DFT can be employed to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Trend |
| Hardness (η) | (I-A)/2 | Moderate |
| Chemical Potential (μ) | -(I+A)/2 | High (more reactive) |
| Electrophilicity Index (ω) | μ²/2η | Moderate to High |
Where I is the ionization potential and A is the electron affinity. These trends are qualitative and based on the expected electronic influence of the benzyloxy group.
Molecular Orbital Analysis for Understanding Reaction Mechanisms
Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reaction mechanisms of this compound. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals, are of particular importance.
The HOMO is associated with the ability of a molecule to donate electrons, making it a key factor in electrophilic reactions. For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the C=C double bond of the acrylate. The LUMO, on the other hand, represents the ability to accept electrons and is crucial in nucleophilic reactions. The LUMO is likely to be localized on the α,β-unsaturated carbonyl system of the acrylate moiety.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the benzyloxy group is anticipated to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted ethyl acrylate and potentially increasing its reactivity in certain reactions.
Molecular orbital analysis is instrumental in understanding pericyclic reactions, such as Diels-Alder reactions, where ethyl acrylate acts as a dienophile. wikipedia.org The symmetry and energy of the frontier orbitals of this compound would determine its reactivity and stereoselectivity in such cycloadditions. Theoretical studies on the self-initiation of thermal polymerization of acrylates have utilized MO analysis to explore the feasibility of different cycloaddition pathways. nih.gov
Conformation Analysis and Potential Energy Surface Mapping
Conformational analysis can be performed by systematically rotating the rotatable bonds and calculating the corresponding energy, leading to a potential energy surface (PES) map. For this compound, the key dihedral angles to consider are around the C-O bonds of the ether and ester groups.
Studies on similar molecules, such as ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, have shown that while the core of the molecule tends to be planar, the ethyl group can exhibit disorder, indicating the presence of multiple low-energy conformations. nih.gov A similar behavior can be anticipated for the ethyl and benzyloxy groups in the target compound.
A detailed PES map would reveal the global minimum energy conformation, as well as the energy barriers for rotation between different conformers. This information is crucial for interpreting experimental spectroscopic data, such as NMR spectra, where the observed chemical shifts and coupling constants are an average over the populated conformations. While a full PES mapping for this compound is not available in the literature, computational methods can be readily applied to generate such a map. The planarity of the acrylate unit is expected to be a dominant feature, with variations in the orientation of the benzyloxy and ethyl groups.
Conclusion and Future Research Perspectives
Summary of Current Research Achievements on (E)-ethyl 3-(benzyloxy)acrylate
Currently, dedicated research focusing exclusively on this compound is limited in publicly accessible literature. The compound is primarily recognized as a building block or intermediate in organic synthesis, available commercially for research purposes. glpbio.comxdbiochems.com Its value is derived from the combination of its constituent functional groups: the ethyl acrylate (B77674) moiety and the benzyloxy group.
The ethyl acrylate portion of the molecule is a well-understood Michael acceptor and a reactive monomer. Acrylates are widely used in the synthesis of a variety of pharmaceutical intermediates and other complex organic molecules. wikipedia.org They readily undergo conjugate addition reactions with a wide range of nucleophiles. Furthermore, the vinyl group is susceptible to polymerization, a cornerstone of material science. wikipedia.orgresearchgate.net
The benzyloxy group serves as a masked hydroxyl function. The benzyl (B1604629) ether is a common protecting group in organic synthesis due to its general stability under various reaction conditions and its susceptibility to cleavage by methods such as catalytic hydrogenation. This allows for the strategic unmasking of a hydroxyl group at a later synthetic stage, which can then be used for further functionalization.
While specific, high-profile research achievements for this particular molecule are not extensively documented, its utility is implied by its inclusion in chemical supplier catalogs and its relationship to more complex, studied analogues like (E)-Ethyl 3-(4-(benzyloxy)-3-methoxyphenyl)acrylate. chemicalbook.comchemicalbook.comsigmaaldrich.com The primary achievement, therefore, is its availability as a versatile synthetic intermediate, offering a combination of reactive handles for chemists to exploit.
Unexplored Reactivity and Synthetic Opportunities
The true potential of this compound lies in the synthetic opportunities that have yet to be systematically explored. The dual functionality of the molecule opens up numerous avenues for investigation.
Cycloaddition Reactions: The electron-deficient alkene of the acrylate system is a prime candidate for various cycloaddition reactions. Its potential as a dienophile in Diels-Alder reactions, for instance, could lead to the synthesis of complex cyclohexene (B86901) derivatives bearing both an ester and a protected hydroxyl group. These products could serve as versatile intermediates for natural product synthesis.
Asymmetric Transformations: The development of catalytic, asymmetric reactions is a major goal in modern synthesis. chiralpedia.comfrontiersin.orgresearchgate.net this compound is an ideal substrate for asymmetric conjugate additions. The use of chiral catalysts could enable the enantioselective introduction of a wide variety of substituents at the β-position, leading to valuable chiral building blocks for the pharmaceutical and agrochemical industries.
Tandem Reactions: The presence of multiple reactive sites allows for the design of tandem reaction sequences. For example, a conjugate addition could be followed by an intramolecular reaction involving the ester or the deprotected hydroxyl group. Such strategies offer a rapid increase in molecular complexity from a simple starting material.
Deprotection and Derivatization: The benzyloxy group can be selectively removed to unmask a β-hydroxyacrylate moiety. This enol-type structure has its own unique reactivity, and the free hydroxyl group can be further functionalized, for example, through acylation, etherification, or oxidation, providing access to a diverse library of compounds.
Emerging Trends in Acrylate Chemistry Relevant to the Compound
The field of acrylate chemistry is continually evolving, with several emerging trends being directly applicable to this compound.
Development of Functional Polymers: There is a significant trend towards the creation of polymers with precisely defined functionalities. tandfonline.comresearchgate.net this compound could serve as a functional monomer in copolymerization reactions. wikipedia.org After polymerization, the benzyl groups along the polymer backbone could be removed to generate a poly(β-hydroxyacrylate). The resulting hydroxyl groups would provide sites for cross-linking, grafting other polymer chains, or attaching bioactive molecules, leading to the development of functional materials such as hydrogels, specialized coatings, and drug-delivery systems.
Sustainable and Green Chemistry: A major push in chemical synthesis is the use of sustainable practices. chiralpedia.com This includes the development of reactions that proceed under mild conditions with high atom economy. Research into more efficient catalytic systems for acrylate functionalization, including organocatalysis and biocatalysis, is highly relevant. chiralpedia.comchiralpedia.com These approaches could allow for the environmentally friendly synthesis and transformation of this compound.
Advanced Adhesives and Coatings: Acrylate-based polymers are fundamental to the adhesives and coatings industry. rsc.org The incorporation of functional monomers like this compound can lead to materials with improved properties. For example, the hydroxyl groups, revealed after deprotection, could enhance adhesion to substrates through hydrogen bonding or provide reactive sites for cross-linking, leading to more durable and solvent-resistant coatings. rsc.org
Future Prospects for its Utilization in Advanced Organic Synthesis and Material Science
The future for this compound appears promising, with potential applications spanning from the synthesis of fine chemicals to the development of advanced materials.
In Advanced Organic Synthesis: this compound is well-positioned to be a valuable tool in "toolbox" of synthetic organic chemists. Its future utility will likely be in the stereocontrolled synthesis of polyfunctional molecules. As methods in asymmetric catalysis continue to advance, this compound will become an increasingly attractive substrate for generating chiral synthons that were previously difficult to access. Its application in the total synthesis of complex natural products and pharmaceuticals is a clear future prospect.
In Material Science: The most significant future prospects in material science lie in the creation of functional polymers. The ability to create a polymer with pendant benzyloxy groups, which can be quantitatively converted to hydroxyl groups, is highly appealing.
| Potential Application Area | Role of this compound | Resulting Material/Product |
| Biomedical Materials | Functional monomer in polymerization | Biocompatible hydrogels, surfaces for cell culture, drug delivery vehicles. |
| Advanced Coatings | Co-monomer with other acrylates | Cross-linkable coatings with enhanced adhesion and chemical resistance. |
| Smart Materials | Polymer backbone precursor | Stimuli-responsive materials (e.g., pH or temperature-sensitive polymers). |
| High-Performance Adhesives | Monomer for functional adhesive resins | Adhesives with improved bonding strength to polar surfaces. rsc.org |
The data in the table above illustrates potential applications based on the functional groups of the compound.
In essence, while this compound may not yet be the subject of extensive, dedicated studies, its versatile structure provides a platform for significant future research. Its journey from a simple building block to a key component in advanced synthesis and functional materials represents a tangible path forward.
Q & A
Q. What role does this compound play in designing stimuli-responsive drug delivery systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
